molecular formula C8H12ClNS B6589900 N-methyl-3-(methylsulfanyl)aniline hydrochloride CAS No. 166981-71-1

N-methyl-3-(methylsulfanyl)aniline hydrochloride

Cat. No.: B6589900
CAS No.: 166981-71-1
M. Wt: 189.7
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Description

N-methyl-3-(methylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C8H12ClNS. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a methylsulfanyl group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylsulfanyl)aniline hydrochloride typically involves the methylation of 3-(methylsulfanyl)aniline. One common method is the reaction of 3-(methylsulfanyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylsulfanyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like acetone or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-methyl-3-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including neuroprotective effects.

    Medicine: Explored as a precursor in the synthesis of pharmacological agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-(methylsulfanyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(methylsulfanyl)aniline
  • 3-(methylsulfanyl)aniline
  • N-methyl-4-(methylsulfanyl)aniline

Uniqueness

N-methyl-3-(methylsulfanyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

CAS No.

166981-71-1

Molecular Formula

C8H12ClNS

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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